molecular formula C10H14BrN3O B14777124 2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-methylpropanamide

2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-methylpropanamide

Cat. No.: B14777124
M. Wt: 272.14 g/mol
InChI Key: BMTUYKQAYRKUJC-UHFFFAOYSA-N
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Description

2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-methylpropanamide is a synthetic organic compound that features a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-methylpropanamide typically involves the reaction of 6-bromopyridine-3-carbaldehyde with N-methylpropanamide in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as toluene and reagents like sodium triacetoxyborohydride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-methylpropanamide involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H14BrN3O

Molecular Weight

272.14 g/mol

IUPAC Name

2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-methylpropanamide

InChI

InChI=1S/C10H14BrN3O/c1-7(12)10(15)14(2)6-8-3-4-9(11)13-5-8/h3-5,7H,6,12H2,1-2H3

InChI Key

BMTUYKQAYRKUJC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)CC1=CN=C(C=C1)Br)N

Origin of Product

United States

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